molecular formula C4H2N4S2 B15246660 [1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione CAS No. 89797-62-6

[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione

Cat. No.: B15246660
CAS No.: 89797-62-6
M. Wt: 170.2 g/mol
InChI Key: AYQXBPKMHYDIKK-UHFFFAOYSA-N
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Description

[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]thiadiazolo[3,4-d]pyrimidine-7(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diaminomaleonitrile with sulfur-containing reagents under controlled conditions to form the desired heterocyclic structure . The reaction conditions often include the use of solvents such as chloroform or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1,2,5]thiadiazolo[3,4-d]pyrimidine-7(3H)-thione is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the design of organic semiconductors and dyes .

Biology and Medicine

This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism by which [1,2,5]thiadiazolo[3,4-d]pyrimidine-7(3H)-thione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of sulfur and nitrogen atoms in its structure allows for unique binding interactions with metal ions and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione stands out due to its specific ring structure, which imparts unique electronic properties and reactivity. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a versatile compound for research and industrial applications .

Properties

CAS No.

89797-62-6

Molecular Formula

C4H2N4S2

Molecular Weight

170.2 g/mol

IUPAC Name

4H-[1,2,5]thiadiazolo[3,4-d]pyrimidine-7-thione

InChI

InChI=1S/C4H2N4S2/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9)

InChI Key

AYQXBPKMHYDIKK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=S)C2=NSN=C2N1

Origin of Product

United States

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